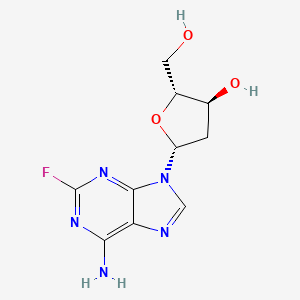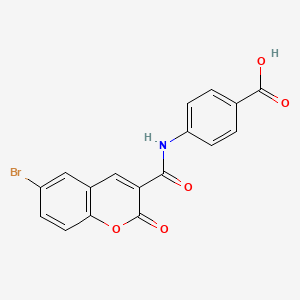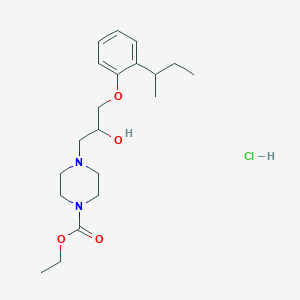
2'-Deoxy-2-fluoroadenosine
Übersicht
Beschreibung
2’-Deoxy-2’-fluoroadenosine is an analogue of adenosine in which the ribose 2’-hydroxy group is replaced by fluorine . It has a molecular formula of C10H12FN5O3 .
Synthesis Analysis
The synthesis of 2’-Deoxy-2’-fluoroadenosine involves the reaction of 2-iodo-6-methoxypurine 2’-deoxy-2’-fluororiboside with ammonia in methanol, yielding a 2-iodo-adenosine derivative . This compound can then be treated with nucleophiles to give 2-substituted analogues of 2’-deoxy-2’-fluoroadenosine . Additionally, purine nucleoside phosphorylase (PNP) is a key enzyme required for the biosynthesis of 2’-deoxy-2’-fluoroadenosine .Molecular Structure Analysis
The molecular structure of 2’-Deoxy-2’-fluoroadenosine includes 4 defined stereocentres . The compound belongs to the class of organic compounds known as purine nucleosides .Chemical Reactions Analysis
2’-Deoxy-2’-fluoroadenosine is a potential prodrug for 2-fluoroadenine. It involves deoxygenation by reduction of the 2’-thiocarbonylimidazolide with (Tms)3SiH as a hydrogen donor .Physical And Chemical Properties Analysis
2’-Deoxy-2’-fluoroadenosine has a molecular weight of 269.23 . It has a density of 2.0±0.1 g/cm3, a boiling point of 628.6±65.0 °C at 760 mmHg, and a flash point of 334.0±34.3 °C .Wissenschaftliche Forschungsanwendungen
Polymerization and Nucleotide Analogs
2'-Deoxy-2'-fluoroadenosine has been chemically transformed into its 5'-diphosphate form and polymerized to yield poly(2'-deoxy-2'-fluoroadenylic acid). This polymerization closely resembled that of poly(A) and demonstrated similar UV absorption spectra and hypochromicity. The thermal stability and acid titration of this compound indicated a lower melting temperature compared to poly(A) but similar properties to other modified nucleotides like poly(2'-azido-2'-deoxyadenylic acid) (Ikehara, Fukui, & Kakiuchi, 1978).
Antiviral Research
2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine, a nucleoside reverse transcriptase inhibitor derived from 2'-deoxy-2'-fluoroadenosine, has shown significant potency against all human immunodeficiency viruses type 1 (HIV-1s), including multidrug-resistant HIV-1, with low toxicity. This makes it a promising candidate for HIV/AIDS therapy (Ohrui, 2006).
Synthesis and Molecular Modification
Efforts have been made to synthesize 2′-deoxy-2-fluoroadenosine conveniently from commercially available precursors. This synthesis process involves coupling reactions and chromatographic separation, leading to potential applications in prodrug development for gene therapy (Hassan et al., 2000). Additionally, a stereoselective synthesis method has been developed for 3′-deoxy-3′-fluoroadenosine, further expanding the scope of chemical modifications possible with this molecule (Morizawa et al., 1989).
RNA Binding and Stability
Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides have shown high binding affinity and specificity for RNA targets while being highly resistant to nucleases. This modification enhances duplex stability without compromising base-pair specificity, making these compounds valuable for antisense applications (Kawasaki et al., 1993).
Wirkmechanismus
Target of Action
The primary target of 2’-Deoxy-2-fluoroadenosine is E. coli purine nucleoside phosphorylase (PNP) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
2’-Deoxy-2-fluoroadenosine interacts with its target, PNP, and is efficiently cleaved by this enzyme to produce the toxic agent 2-fluoroadenine (FAde) . This interaction leads to the inhibition of the enzyme, disrupting the purine salvage pathway.
Biochemical Pathways
The biochemical pathway primarily affected by 2’-Deoxy-2-fluoroadenosine is the purine salvage pathway . This pathway recycles purines from old, degraded DNA to synthesize new DNA molecules. By inhibiting PNP, 2’-Deoxy-2-fluoroadenosine disrupts this pathway, leading to a decrease in nucleotide synthesis.
Result of Action
The result of 2’-Deoxy-2-fluoroadenosine’s action is the production of the toxic agent 2-fluoroadenine (FAde), which shows excellent in vivo activity against tumors expressing E. coli PNP . This suggests that the compound could potentially be used as a therapeutic agent in cancer treatment.
Action Environment
The action of 2’-Deoxy-2-fluoroadenosine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPYUXAXLRFWQC-KVQBGUIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)F)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21679-12-9 | |
| Record name | 2'-Deoxy-2-fluoroadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-2'-deoxyadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-Deoxy-2-fluoroadenosine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T63DT4KWU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2452536.png)
![2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B2452537.png)
![N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2452538.png)
![6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452544.png)

![3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2452548.png)
![N-benzyl-N-ethyl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452549.png)
![(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2452550.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2452551.png)



![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2452556.png)
